molecular formula C10H18N4O2S B2612330 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1396805-38-1

1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2612330
CAS No.: 1396805-38-1
M. Wt: 258.34
InChI Key: BZHWPDSONPEXNW-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a compound that features a piperazine ring substituted with a methanesulfonyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced forms of the pyrazole and piperazine rings.

    Substitution: Substituted derivatives at the piperazine ring.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group enhances its solubility and reactivity, while the pyrazole moiety contributes to its biological activity.

Properties

IUPAC Name

1-methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-17(15,16)14-9-6-12(7-10-14)5-8-13-4-2-3-11-13/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHWPDSONPEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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